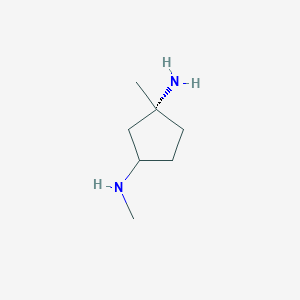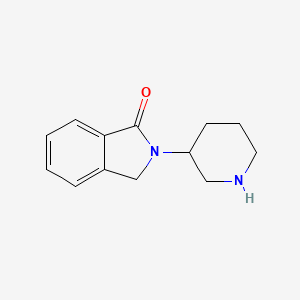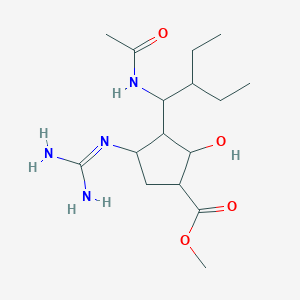![molecular formula C15H31N3O B14792652 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Functionalization of the side chains: This involves adding the isopropyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reaction pathway.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of (2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels in cell membranes.
相似化合物的比较
Similar Compounds
- (2S)-2-Amino-1-(3-(dimethylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one
- (2S)-2-Amino-1-(3-(ethylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one
Uniqueness
(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
属性
分子式 |
C15H31N3O |
|---|---|
分子量 |
269.43 g/mol |
IUPAC 名称 |
2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-7-13(10-18)9-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3 |
InChI 键 |
RKKXNFFAXIAJOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)

![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)



![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)
![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
